molecular formula C13H9ClN2 B062877 6-Chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 168837-18-1

6-Chloro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B062877
CAS No.: 168837-18-1
M. Wt: 228.67 g/mol
InChI Key: ROYBUECMVNTZLP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. One common method uses a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

6-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives have been studied for various pharmacological activities, including:

  • Cholinesterase Inhibition : Compounds related to imidazo[1,2-a]pyridine have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's disease. For instance, derivatives with specific substitutions have demonstrated IC50 values indicating effective inhibition of these enzymes, which is vital for enhancing cognitive function in Alzheimer's patients .
  • Antiviral and Antibacterial Activities : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antiviral and antibacterial properties. These compounds can interfere with the replication processes of various pathogens, making them candidates for anti-infective therapies .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to tailor the pharmacological profile of the compound. The following table summarizes some synthetic methods and yields:

Synthesis MethodYield (%)Key Features
Reaction with acetophenone and 2-aminopyridine72-89%Solvent-free conditions
Domino A3-coupling reactionHigh yieldEnvironmentally sustainable method
Reaction with tricyclohexylphosphine68%Involves palladium catalysis

Case Studies

Several case studies highlight the practical applications of this compound in drug discovery:

  • Alzheimer's Disease Research : A study evaluated a series of imidazo[1,2-a]pyridine derivatives for their AChE inhibitory activity. Among them, compounds with a biphenyl side chain exhibited significant inhibition (IC50 = 79 µM), suggesting their potential as therapeutic agents against Alzheimer's disease .
  • Antimicrobial Screening : In another study, various imidazo[1,2-a]pyridine derivatives were screened for antibacterial activity against common pathogens. The results indicated that certain substitutions enhanced their efficacy against resistant strains .

Comparison with Similar Compounds

6-Chloro-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical and biological properties.

Biological Activity

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a one-pot reaction using acetophenone and 2-aminopyridine in the presence of a suitable catalyst. The reaction conditions can be optimized to yield high purity and yield of the desired product. For instance, a study reported an efficient method for synthesizing 2-phenylimidazo[1,2-a]pyridines, including derivatives like this compound, demonstrating the versatility of this synthetic approach .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. A study evaluating various imidazo[1,2-a]pyridine derivatives found that compounds with halogen substitutions displayed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria . The compound's mechanism of action may involve interference with bacterial DNA synthesis or disruption of cell membrane integrity.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridines possess anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest . The compound's ability to modulate signaling pathways involved in cell survival and proliferation makes it a candidate for further investigation in cancer therapy.

Melatonin Receptor Interaction

Recent studies have identified this compound as a ligand for melatonin receptors. Compounds related to this structure have shown selective binding affinity for MT(1) and MT(2) melatonin receptors, which are implicated in sleep regulation and circadian rhythms . This interaction suggests potential applications in treating sleep disorders and other melatonin-related conditions.

Study on Antimicrobial Efficacy

In a comparative study of various imidazo derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics used in clinical settings .

Investigation of Anticancer Properties

A case study evaluated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways .

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYBUECMVNTZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351293
Record name 6-chloro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

168837-18-1
Record name 6-chloro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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